N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate
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Overview
Description
N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate: is an organic compound with the chemical formula C14H18N2O3S and a molecular weight of 294.37 g/mol . It is commonly used in organic synthesis as a reagent, catalyst, or intermediate . The compound typically appears as a white crystalline solid and is soluble in water and various organic solvents .
Mechanism of Action
Target of Action
N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate, also known as DMAP.TSOH salt , is a type of organic compound that is commonly used as a reagent, catalyst, or reaction intermediate in organic synthesis . The primary targets of this compound are high steric hindrance and low reactivity alcohols and amines/acid .
Mode of Action
The compound acts as a highly nucleophilic acylation catalyst . The structure of the compound allows the dimethylamino group to donate electrons and resonate with the pyridine ring, strongly activating the nitrogen atom on the ring for nucleophilic substitution . This significantly catalyzes the acylation/esterification reactions of alcohols and amines/acid, with its activity being approximately 10^4 to 10^6 times that of pyridine .
Biochemical Pathways
The compound is involved in various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement . It is also an effective catalyst for the transesterification of beta-keto esters and the silylation of alcohols .
Pharmacokinetics
It is known that the compound is soluble in water and some organic solvents , which may influence its absorption and distribution
Result of Action
The result of the compound’s action is the significant enhancement of the reactivity of alcohols and amines/acid in acylation/esterification reactions . This makes it a valuable tool in organic synthesis, enabling reactions that might otherwise be difficult or impossible to carry out.
Action Environment
The compound is relatively stable under normal temperatures . It is typically stored in an inert atmosphere at room temperature . The reaction conditions and steps for its use can be adjusted according to the specific needs and synthesis conditions of the laboratory . Safety measures should be taken when handling this compound, including avoiding direct contact with skin and eyes, maintaining a well-ventilated laboratory environment, and avoiding inhalation of the compound’s dust or gas .
Biochemical Analysis
Biochemical Properties
N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate is known to play a significant role in various biochemical reactions. It is often used as a reagent, catalyst, or intermediate in organic synthesis
Molecular Mechanism
It is known to be a useful nucleophilic catalyst for various reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate generally involves the reaction of N,N-Dimethylpyridin-4-amine with 4-methylbenzenesulfonic acid . The reaction is typically carried out under controlled conditions, often in the presence of a solvent such as dichloromethane . The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions:
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in esterification reactions, the primary products are esters .
Scientific Research Applications
N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A closely related compound with similar catalytic properties.
N,N-Dimethyl-4-pyridinaminium 4-methylbenzenesulfonate: Another similar compound with comparable applications.
Uniqueness: N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate is unique due to its specific combination of the dimethylamino group and the 4-methylbenzenesulfonate moiety, which enhances its solubility and reactivity in various organic solvents . This makes it particularly useful in a wide range of organic synthesis applications .
Properties
IUPAC Name |
N,N-dimethylpyridin-4-amine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.C7H8O3S/c1-9(2)7-3-5-8-6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOSXODRWGDDCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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